![molecular formula C13H19BFNO3 B1375468 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1326283-60-6](/img/structure/B1375468.png)
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can be inferred from its name and similar compounds. For instance, “3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular formula of C12H17BFNO2 . The structure of similar compounds has been analyzed using X-ray diffraction and DFT calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can be inferred from its structure and similar compounds. For instance, “3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular weight of 237.08 g/mol .Scientific Research Applications
Synthesis and Structural Studies
- This compound and similar derivatives are used in the synthesis and structural characterization of various organic compounds. Studies have focused on their synthesis, crystal structure, and vibrational properties, using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. These compounds have been analyzed using density functional theory (DFT) for comparative analysis of spectroscopic data and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021).
Fluorescence Probes
- Boronate ester derivatives, including those similar to the compound , have been utilized in the development of fluorescence probes for detecting hydrogen peroxide. This research is critical in understanding the biochemical signaling pathways and oxidative stress related to hydrogen peroxide (Lampard et al., 2018).
Photovoltaic Applications
- Derivatives of this compound have been explored in the context of perovskite solar cells. Researchers have synthesized small molecular arylamine derivatives linked with different moieties to improve the thermal stability and efficiency of these solar cells (Liu et al., 2016).
Electrolyte Additives in Batteries
- Boron-based compounds, closely related to 5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been investigated as electrolyte additives in fluoride shuttle batteries. These studies focus on the dissolution of salts in organic liquid electrolytes and enhancing battery performance (Kucuk & Abe, 2020).
Conjugated Polyelectrolytes
- The compound's derivatives are used in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. This research contributes to the development of materials with controlled ionic functional group density, impacting electronic and photophysical properties of polymers (Stay & Lonergan, 2013).
Future Directions
The future directions for the study of “5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” could include further investigation into its synthesis, properties, and potential applications. Given the interest in similar compounds, it’s likely that this compound could also be of interest in various fields .
properties
IUPAC Name |
5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWACNMHKJHEWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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